molecular formula C7H7Br2N3 B11838637 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide

Katalognummer: B11838637
Molekulargewicht: 292.96 g/mol
InChI-Schlüssel: NRNJTWCDKWPJMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide is a halogenated heterocyclic compound. It is a derivative of pyrazolo[4,3-b]pyridine, characterized by the presence of a bromomethyl group at the 3-position. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide typically involves the bromination of 1H-pyrazolo[4,3-b]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide involves its interaction with nucleophiles, leading to the formation of various substituted derivatives. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The compound’s reactivity is influenced by the electronic properties of the pyrazolo[4,3-b]pyridine ring system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Bromomethyl)pyridine hydrobromide
  • 4-(Bromomethyl)pyridine hydrobromide
  • 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Uniqueness

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide is unique due to its specific ring structure and the presence of the bromomethyl group at the 3-position. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to other similar compounds, it offers a different set of electronic and steric properties, which can be exploited in the design of novel molecules for various applications.

Eigenschaften

Molekularformel

C7H7Br2N3

Molekulargewicht

292.96 g/mol

IUPAC-Name

3-(bromomethyl)-2H-pyrazolo[4,3-b]pyridine;hydrobromide

InChI

InChI=1S/C7H6BrN3.BrH/c8-4-6-7-5(10-11-6)2-1-3-9-7;/h1-3H,4H2,(H,10,11);1H

InChI-Schlüssel

NRNJTWCDKWPJMG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NNC(=C2N=C1)CBr.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.